molecular formula C6H10F5NO B3317481 N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine CAS No. 960365-28-0

N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

Cat. No.: B3317481
CAS No.: 960365-28-0
M. Wt: 207.14 g/mol
InChI Key: PUELQMKJKMKFBO-UHFFFAOYSA-N
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Description

N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine is a chemical compound with the molecular formula C₆H₁₀F₅NO and a molecular weight of 207.14 g/mol . This compound is characterized by the presence of a pentafluoroethoxy group attached to an ethanamine backbone, making it a unique entity in the realm of fluorinated amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine typically involves the reaction of N-ethyl-2-aminoethanol with pentafluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various fluorinated derivatives, amines, and oxides, depending on the type of reaction and reagents used .

Scientific Research Applications

N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluoroethoxy group enhances its binding affinity and specificity, leading to distinct biological effects. The pathways involved include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine is unique due to the presence of five fluorine atoms in the ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F5NO/c1-2-12-3-4-13-6(10,11)5(7,8)9/h12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUELQMKJKMKFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023254
Record name N-Ethyl-2-(pentafluoroethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960365-28-0
Record name N-Ethyl-2-(pentafluoroethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701023254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
Reactant of Route 2
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
Reactant of Route 3
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N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
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Reactant of Route 5
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N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
Reactant of Route 6
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N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

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